{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methylphenyl)methanone
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Overview
Description
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with methoxyphenyl, phenyl, and methylbenzoyl groups
Preparation Methods
The synthesis of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core is synthesized through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the methoxyphenyl, phenyl, and methylbenzoyl groups.
Chemical Reactions Analysis
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylbenzoyl groups.
Reduction: Reduction reactions can be performed on the pyrrolopyrimidine core and the substituted groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions of the methoxyphenyl and phenyl groups.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing its phosphorylation activity . This inhibition disrupts cellular signaling pathways, leading to effects on cell proliferation and survival.
Comparison with Similar Compounds
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE can be compared with other pyrrolopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also potent inhibitors of protein kinases and have similar biological activities.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound shares a similar core structure and exhibits comparable inhibitory effects on protein kinases.
The uniqueness of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE lies in its specific substitution pattern, which may confer distinct biological activities and selectivity profiles.
Properties
Molecular Formula |
C31H29N5O2 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C31H29N5O2/c1-22-8-6-7-11-26(22)31(37)35-18-16-34(17-19-35)29-28-27(23-9-4-3-5-10-23)20-36(30(28)33-21-32-29)24-12-14-25(38-2)15-13-24/h3-15,20-21H,16-19H2,1-2H3 |
InChI Key |
RCMCPKIOQRHPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Origin of Product |
United States |
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